molecular formula C20H19N3O2 B2917574 N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034400-85-4

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B2917574
CAS RN: 2034400-85-4
M. Wt: 333.391
InChI Key: HVYVGUCWBUTSHN-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide, also known as BMA-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMA-10 is a member of the bipyridine family of compounds and has been shown to have unique properties that make it suitable for a range of scientific research applications. In

Scientific Research Applications

  • Catalytic Hydrogenation for Dye Synthesis : This compound is an important intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of a related compound, N-(3-nitro-4-methoxyphenyl)acetamide, to produce N-(3-amino-4-methoxyphenyl)acetamide, which is important in dye synthesis. This process emphasizes the compound's role in the green synthesis of dyes (Zhang Qun-feng, 2008).

  • Pharmacological Studies : Research by E. Högestätt et al. (2005) delved into the conversion of acetaminophen into bioactive metabolites, demonstrating the compound's significance in pharmacological contexts. The study highlights the importance of such compounds in understanding drug metabolism and therapeutic actions (E. Högestätt et al., 2005).

  • Polymeric Drug Delivery Systems : J. S. Román and A. Gallardo (1992) investigated the synthesis and stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid, which is structurally related to the compound . This research is relevant for developing polymeric systems capable of delivering drugs, thereby highlighting the compound's potential in creating advanced drug delivery mechanisms (J. S. Román & A. Gallardo, 1992).

  • Chemical Structure Analysis in Pharmaceutical Development : Research by D. Kalita and J. Baruah (2010) on different spatial orientations of amide derivatives, including compounds similar to N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide, is significant for understanding how molecular structure influences pharmaceutical properties and interactions (D. Kalita & J. Baruah, 2010).

  • Radiopharmaceutical Applications : A study by J. Prabhakaran et al. (2006) on the synthesis and evaluation of a radiolabeled compound structurally similar to this compound for imaging 5-HT2A receptors demonstrates the relevance of such compounds in developing radiopharmaceuticals for diagnostic imaging (J. Prabhakaran et al., 2006).

  • Understanding Drug Metabolism and Toxicity : Studies like that of S. Coleman et al. (2000) and Ahlam Alhusain et al. (2022) provide insights into the metabolism and potential hepatotoxicity of related compounds, which is crucial for assessing the safety and efficacy of pharmaceuticals (S. Coleman et al., 2000), (Ahlam Alhusain et al., 2022).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-19-5-3-2-4-17(19)13-20(24)23-14-15-6-11-22-18(12-15)16-7-9-21-10-8-16/h2-12H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYVGUCWBUTSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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